molecular formula C20H23N5O2 B3294699 1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 887468-22-6

1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B3294699
CAS No.: 887468-22-6
M. Wt: 365.4 g/mol
InChI Key: HLAVQLOCJTYPPD-UHFFFAOYSA-N
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Description

1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with the molecular formula C17H17N5O2 . This compound belongs to the class of imidazo[1,2-g]purines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps. One common synthetic route includes the condensation of appropriate purine derivatives with phenylethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

Similar compounds to 1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The uniqueness of this compound lies in its specific substituent pattern, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4,7-dimethyl-6-(2-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-4-11-24-18(26)16-17(22(3)20(24)27)21-19-23(14(2)13-25(16)19)12-10-15-8-6-5-7-9-15/h5-9,13H,4,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAVQLOCJTYPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Reactant of Route 3
Reactant of Route 3
1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Reactant of Route 4
Reactant of Route 4
1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Reactant of Route 5
Reactant of Route 5
1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Reactant of Route 6
Reactant of Route 6
1,7-dimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

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